1-Ethyl-1-tosylmethyl isocyanide

説明

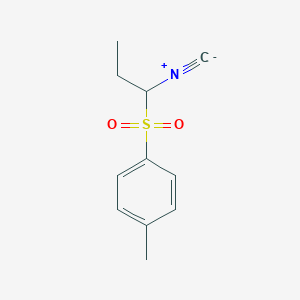

1-Ethyl-1-tosylmethyl isocyanide is an organic compound with the molecular formula C11H13NO2S. It belongs to the class of isocyanides, which are characterized by the functional group –N≡C. This compound is notable for its unique reactivity and versatility in organic synthesis, making it a valuable building block in various chemical reactions.

準備方法

Synthetic Routes and Reaction Conditions: 1-Ethyl-1-tosylmethyl isocyanide can be synthesized through the dehydration of the related formamide derivative. The process involves the use of tosylmethyl isocyanide (TOSMIC) as a key intermediate. The synthesis typically requires mild conditions and can be carried out in a one-pot reaction .

Industrial Production Methods: Industrial production of this compound involves scalable methods that ensure high yield and purity. The process often includes purification steps such as passing the compound through a column containing neutral alumina and recrystallization from methanol .

化学反応の分析

Types of Reactions: 1-Ethyl-1-tosylmethyl isocyanide undergoes various types of reactions, including:

Oxidation: The isocyanide group can be oxidized to form nitriles.

Reduction: Reduction reactions can convert the isocyanide group to amines.

Substitution: The compound can participate in substitution reactions, particularly at the α-carbon atom.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Conditions often involve the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK).

Major Products Formed:

Nitriles: Formed through oxidation reactions.

Amines: Resulting from reduction reactions.

Various heterocycles: Such as oxazoles, imidazoles, and pyrroles, formed through substitution reactions.

科学的研究の応用

1-Ethyl-1-tosylmethyl isocyanide has a wide range of applications in scientific research:

Biology: The compound is utilized in the development of biologically active molecules and as a probe in biochemical studies.

Medicine: It plays a role in the synthesis of medicinal compounds, particularly those with central nervous system activity.

Industry: The compound is employed in the production of specialty chemicals and materials.

作用機序

The mechanism of action of 1-ethyl-1-tosylmethyl isocyanide involves its unique reactivity due to the isocyanide group. The compound can be easily deprotonated and alkylated, making it a versatile synthon in organic synthesis. The sulfinyl group enhances the acidity of the α-protons, facilitating various reactions. The isocyanide group can act as both a nucleophile and an electrophile, contributing to its diverse reactivity .

類似化合物との比較

Tosylmethyl isocyanide (TOSMIC): A closely related compound with similar reactivity and applications.

Ethyl isocyanoacetate: Another isocyanide used in the synthesis of heterocycles.

Methyl isocyanide: A simpler isocyanide with comparable reactivity but different applications.

Uniqueness: 1-Ethyl-1-tosylmethyl isocyanide stands out due to its enhanced reactivity and versatility in forming a wide range of products. The presence of the tosyl group further increases its utility in organic synthesis, making it a preferred choice for many reactions .

生物活性

1-Ethyl-1-tosylmethyl isocyanide, commonly referred to as TosMIC, is an organic compound notable for its unique reactivity and versatility in organic synthesis. Its molecular formula is CHNOS, and it belongs to the class of isocyanides characterized by the functional group –N≡C. This compound has gained attention in various fields, including chemistry, biology, and medicine, due to its potential biological activity and applications in synthesizing complex organic molecules.

Target and Mode of Action

TosMIC primarily acts as a one-carbon synthon , which can be easily deprotonated and alkylated. It plays a crucial role in synthesizing various heterocycles such as oxazoles, imidazoles, and pyrroles. The compound facilitates the conversion of ketones into nitriles, adding an additional carbon atom in a single reaction step. The presence of primary alcohols can significantly enhance the reaction rate, demonstrating its sensitivity to environmental conditions.

Biochemical Pathways

TosMIC participates in several biochemical pathways related to the synthesis of heterocyclic compounds. It influences cellular processes, including cell signaling pathways and gene expression. Its ability to act as a synthon allows it to integrate into metabolic pathways effectively.

Cellular Effects

The biological activity of this compound extends to various cellular effects. It has been shown to modulate gene expression and influence cellular metabolism. The compound's reactivity allows it to engage with specific molecular targets within cells, potentially leading to therapeutic applications.

Applications in Scientific Research

TosMIC serves as a valuable building block in various scientific domains:

- Chemistry : Utilized extensively in organic synthesis for creating complex molecules.

- Biology : Employed in developing biologically active compounds and as a probe for biochemical studies.

- Medicine : Plays a role in synthesizing medicinal compounds, particularly those targeting the central nervous system.

- Industry : Used in producing specialty chemicals and materials .

Synthesis of Heterocycles

A notable application of TosMIC is its role in synthesizing polysubstituted pyrroles through cyclization reactions with vinyl azides. This method demonstrates the compound's utility in creating biologically relevant heterocycles that may exhibit pharmacological properties .

High-Throughput Screening Techniques

Recent advancements have utilized high-throughput screening (HTS) techniques to optimize reactions involving TosMIC. For instance, researchers have successfully identified optimal conditions for reactions involving diverse electrophiles and nucleophiles, showcasing the compound's versatility and potential for automation in drug discovery processes .

Comparative Analysis of Biological Activity

| Aspect | Details |

|---|---|

| Chemical Class | Isocyanides |

| Molecular Formula | CHNOS |

| Biological Role | Synthon for heterocycle synthesis |

| Cellular Effects | Modulates gene expression; influences cellular metabolism |

| Dosage Variability | Effects vary significantly based on concentration; potential toxicity at higher doses |

| Applications | Organic synthesis, medicinal chemistry, biochemical probes |

特性

IUPAC Name |

1-(1-isocyanopropylsulfonyl)-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2S/c1-4-11(12-3)15(13,14)10-7-5-9(2)6-8-10/h5-8,11H,4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLITUPWOVBUZQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC([N+]#[C-])S(=O)(=O)C1=CC=C(C=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10607544 | |

| Record name | 1-(1-Isocyanopropane-1-sulfonyl)-4-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10607544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58379-81-0 | |

| Record name | 1-[(1-Isocyanopropyl)sulfonyl]-4-methylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58379-81-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(1-Isocyanopropane-1-sulfonyl)-4-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10607544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。